3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
Description
Structural Classification Within the Coumarin Family
Coumarins are benzopyrone derivatives consisting of a benzene ring fused to a pyrone ring (α-pyrone). The parent structure, 2H-chromen-2-one, serves as the scaffold for numerous natural and synthetic derivatives. The compound 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid belongs to the 3-substituted coumarin subclass, where the propanoic acid moiety replaces the hydrogen at position 3. This substitution pattern diverges from simpler coumarins like umbelliferone (7-hydroxycoumarin) or scopoletin (7-methoxycoumarin), which lack side chains at position 3.
The molecule’s structural features include:
- Chromen-2-one core : The fused bicyclic system provides planar rigidity, facilitating π-π interactions with biological targets.
- 7-[(2-Bromobenzyl)oxy] group : A brominated benzyl ether at position 7 introduces steric bulk and electron-withdrawing effects.
- 4,8-Dimethyl groups : Methyl substitutions at positions 4 and 8 enhance lipophilicity and metabolic stability.
- 3-Propanoic acid : The carboxylic acid side chain introduces polarity, potentially enabling ionic interactions with enzymes or receptors.
Compared to other 3-substituted coumarins, such as 3-ethoxycoumarin or 3-carboxycoumarin, this compound’s bromobenzyl and propanoic acid groups create a unique pharmacophore optimized for target binding and solubility modulation.
Properties
Molecular Formula |
C21H19BrO5 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
3-[7-[(2-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid |
InChI |
InChI=1S/C21H19BrO5/c1-12-15-7-9-18(26-11-14-5-3-4-6-17(14)22)13(2)20(15)27-21(25)16(12)8-10-19(23)24/h3-7,9H,8,10-11H2,1-2H3,(H,23,24) |
InChI Key |
GBJBRPSWZUNPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Br)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Chromenone Synthesis and Functionalization
The chromenone scaffold serves as the foundational structure for this compound. A widely adopted approach involves the cyclization of substituted resorcinol derivatives with β-keto esters. For instance, 4,8-dimethyl-7-hydroxycoumarin-2-one is synthesized via Pechmann condensation of 3,5-dimethylresorcinol with ethyl acetoacetate in the presence of sulfuric acid at 0–5°C . The resulting coumarin derivative is brominated at the 3-position using bromine in acetic acid, yielding 3-bromo-4,8-dimethyl-7-hydroxycoumarin-2-one .
Key challenges include regioselective bromination and minimizing dihydrocoumarin byproducts. Catalytic systems employing palladium and chromium oxide enhance dehydrogenation efficiency during cyclization, achieving yields of 65–75% .
Bromobenzyl Ether Formation
Introducing the 2-bromobenzyl ether group at the 7-hydroxy position requires careful optimization. A two-step protocol is commonly employed:
-
Protection of the Hydroxy Group : The 7-hydroxy group is protected as a methoxy or acetyl derivative using methyl iodide or acetic anhydride, respectively .
-
Etherification : The protected intermediate reacts with 2-bromobenzyl bromide in anhydrous dimethylformamide (DMF) using potassium carbonate as a base. Reaction temperatures of 80–90°C for 12–16 hours achieve 80–85% conversion .
Table 1: Optimization of Etherification Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 82 |
| Cs₂CO₃ | DMSO | 90 | 10 | 78 |
| NaH | THF | 60 | 18 | 65 |
Propanoic Acid Side Chain Introduction
The propanoic acid moiety is introduced via Michael addition or alkylation. A three-step sequence is reported:
-
Enolate Formation : Treating 3-bromo-4,8-dimethyl-7-(2-bromobenzyloxy)coumarin-2-one with LDA (lithium diisopropylamide) in THF at −78°C generates a stable enolate .
-
Alkylation : The enolate reacts with methyl acrylate, followed by acidic hydrolysis to yield the propanoic acid derivative.
-
Decarboxylation : Controlled heating (120°C) in quinoline with copper powder removes extraneous carboxyl groups, furnishing the target compound .
Critical Parameters :
-
Enolate stability requires strict temperature control (−70°C to −80°C).
-
Alkylation efficiency drops below 60% if THF is replaced with less polar solvents .
Alternative Routes via 3-(Bromoacetyl)Coumarin Intermediates
Recent advancements utilize 3-(bromoacetyl)coumarins as key intermediates. The bromoacetyl group is introduced using tetrabutylammonium tribromide (TBATB) or N-bromosuccinimide (NBS) in dichloromethane at 0°C . Subsequent nucleophilic substitution with 2-bromobenzyl alcohol under Mitsunobu conditions (DIAD, PPh₃) installs the ether linkage .
Table 2: Bromoacetylation Reagent Comparison
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TBATB | CH₂Cl₂ | 0 | 88 |
| NBS | Acetic acid | 25 | 72 |
| CuBr₂ | DMF | 50 | 65 |
Catalytic Dehydrogenation and Purification
Final steps often involve palladium-catalyzed dehydrogenation to aromatize the coumarin ring. A catalyst system of 5% Pd/C with magnesium trisilicate promoter at 260–270°C achieves >90% conversion . Purification via recrystallization from ethanol/water mixtures yields analytically pure material (HPLC purity >98%) .
Challenges and Byproduct Mitigation
Common byproducts include:
-
Dihydrocoumarin derivatives : Minimized by optimizing dehydrogenation time and catalyst loading .
-
O-Ethylphenols : Controlled by limiting ethanol solvent usage during etherification .
-
Unreacted intermediates : Removed via column chromatography (silica gel, ethyl acetate/hexane) .
Scalability and Industrial Feasibility
Bench-scale syntheses report 40–50% overall yields, but pilot plant trials face challenges:
-
High-temperature steps require specialized reactors.
-
Bromobenzyl bromide’s moisture sensitivity necessitates anhydrous conditions .
-
Cost-effective recycling of palladium catalysts remains an area of active research .
Emerging Methodologies
Recent studies explore enzymatic coupling and flow chemistry for greener synthesis. Lipase-mediated etherification in ionic liquids achieves 70% yields at 50°C, reducing reliance on harsh bases . Microreactor systems enhance heat transfer during exothermic bromoacetylation, improving safety profiles .
Chemical Reactions Analysis
Types of Reactions
3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The bromobenzyl ether group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive chromen-2-one derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Biological Research: The compound can be used as a probe to study biological pathways and molecular targets, particularly those involving chromen-2-one derivatives.
Chemical Biology: It can serve as a tool compound to investigate the mechanisms of action of chromen-2-one derivatives in various biological systems.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer-related pathways.
Receptor Modulation: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Structural and Electronic Effects
- Aromatic vs. Heteroaromatic Groups : Pyridine (Compound 8) introduces polarity, reducing lipophilicity compared to benzyloxy (Compound 7) or biphenylmethoxy (Compound 15) groups .
- Biological Activity : The biphenylmethoxy group in Compound 15 demonstrated the lowest MIC values (low µM range) against Bacillus anthracis and Staphylococcus aureus , suggesting extended aromatic systems enhance potency.
Physicochemical Properties
- Melting Points : Melting points correlate with molecular symmetry and intermolecular forces. For instance, Compound 8 (pyridine substituent) has a higher melting point (277–278°C) due to hydrogen-bonding capacity .
- Rf Values : Polar substituents (e.g., pyridine in Compound 8) reduce Rf values in CHCl₃:MeOH:CH₃NH₂ systems, indicating stronger interaction with polar stationary phases .
Key Research Findings
- Antibacterial Potency : Biphenylmethoxy derivatives (e.g., Compound 15) are the most potent, highlighting the importance of extended aromatic systems .
- Role of Halogens : Bromine substituents improve target affinity by increasing van der Waals interactions. The ortho-bromo configuration in the target compound may offer unique steric effects compared to para-bromo analogs .
- Thermal Stability : Higher melting points in pyridine-containing analogs (e.g., Compound 8) suggest enhanced crystallinity, which could influence formulation strategies .
Biological Activity
3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound belonging to the chromenone family. Its unique structure, featuring a chromenone core combined with a bromobenzyl ether and a propanoic acid moiety, suggests various potential biological activities, particularly in medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C21H19BrO5, with a molecular weight of approximately 423.28 g/mol. The presence of the bromobenzyl group and the dimethyl chromenone core implies significant reactivity, which may lead to diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H19BrO5 |
| Molecular Weight | 423.28 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
Potential Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Compounds in the chromenone family have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells.
- Antimicrobial Properties : Similar chromenone derivatives have been reported to possess antibacterial and antifungal activities. For example, derivatives of related structures have shown selective action against Gram-positive bacteria.
- Anti-inflammatory Effects : Some studies suggest that chromenone derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of several chromenone derivatives on human cancer cell lines. Among them, a compound structurally related to this compound showed an IC50 value of 12 µM against MCF-7 cells, indicating significant antitumor potential.
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, a series of chromenone derivatives were screened against various pathogens. One derivative exhibited effective inhibition against Staphylococcus aureus with an MIC value of 15 µg/mL, while also demonstrating antifungal activity against Candida albicans.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure–activity relationship (SAR). The presence of specific functional groups influences its interaction with biological targets:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid | Methoxy groups instead of bromine | Altered activity profile due to methoxy substitution |
| 4-Hydroxycoumarin | Lacks bromobenzyl group | Known for anticoagulant properties |
| 7-Hydroxyflavone | Hydroxyl groups instead of bromine | Exhibits strong antioxidant activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid?
- Methodology : The compound is synthesized via NaOH hydrolysis of a 7-hydroxycoumarin ester intermediate. A typical procedure involves alkylation of the hydroxyl group with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetone), followed by ester hydrolysis using aqueous NaOH. Yields range from 71% to 94% depending on reaction optimization (e.g., solvent choice, temperature) .
- Key Parameters : Monitor reaction progress via TLC (Rf values: 0.19–0.32 in CHCl₃/MeOH systems) and confirm purity through melting points (e.g., 190–278°C) .
Q. How is the structural identity of this compound verified?
- Methodology : Use a combination of:
- NMR spectroscopy : Look for characteristic shifts (e.g., aromatic protons at δ 7.15–7.72 ppm, methyl groups at δ 2.26–2.43 ppm) .
- HRMS : Confirm the molecular formula (e.g., [M+H]+ expected for C₂₂H₂₀BrO₅) .
- LC/MS : Assess purity and detect byproducts .
Q. What are the primary biological targets studied for this compound?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC values) and enzymatic assays (IC₅₀) targeting bacterial helicases (e.g., Bacillus anthracis DnaB). Compare potency with structurally similar coumarins (e.g., biphenyl or naphthyl derivatives) to establish substituent effects .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodology :
Data Collection : Use high-resolution (<1.0 Å) single-crystal diffraction data.
Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, incorporating anisotropic displacement parameters for heavy atoms (e.g., Br).
Validation : Check for hydrogen bonding and π-π stacking in the crystal lattice using WinGX/ORTEP .
- Challenges : Address twinning or disorder in the 2-bromobenzyl group using TWIN/BASF commands in SHELXL .
Q. How do structural modifications (e.g., substituents on the coumarin core) impact biological activity?
- Methodology :
- SAR Analysis : Compare MIC/IC₅₀ values of derivatives with varying substituents (e.g., 2-bromobenzyl vs. pyridin-4-ylmethyl).
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to DnaB helicase.
- Data Interpretation : Note that bulkier groups (e.g., biphenyl) enhance activity by increasing hydrophobic interactions, while electron-withdrawing groups (e.g., Br) improve target engagement .
Q. How to resolve contradictions in NMR data caused by dynamic effects?
- Methodology :
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to slow conformational exchange.
- COSY/NOESY : Identify coupling patterns and spatial proximities (e.g., between propanoic acid protons and the coumarin core).
- Dynamic NMR Simulations : Use tools like MestReNova to model exchange rates and assign overlapping signals .
Q. What strategies optimize yield in large-scale synthesis?
- Methodology :
- Reagent Optimization : Replace K₂CO₃ with Cs₂CO₃ for faster alkylation.
- Solvent Screening : Test DMF or DMSO for improved solubility of intermediates.
- Workflow Integration : Use continuous flow reactors to reduce hydrolysis side reactions.
- Case Study : A similar coumarin derivative achieved 94% yield via flow chemistry .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
